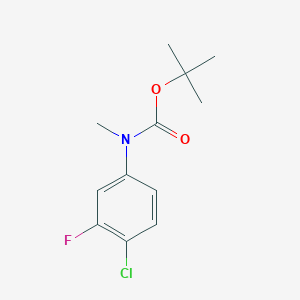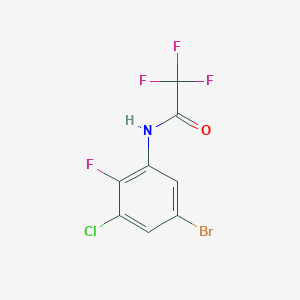
tert-butyl 2,4-dichloro-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2,4-dichloro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group at the 1-position and two chlorine atoms at the 2 and 4 positions of the indole ring. The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,4-dichloro-1H-indole-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available indole derivatives.
Chlorination: The indole derivative undergoes chlorination at the 2 and 4 positions using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chlorine positions, leading to the formation of various substituted indole derivatives.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
- Substituted indole derivatives
- Oxidized or reduced indole compounds
- Carboxylic acids from ester hydrolysis
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2,4-dichloro-1H-indole-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives with potential biological activity .
Biology and Medicine: The compound is investigated for its potential as a pharmacophore in drug discovery. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its reactivity and stability make it a valuable intermediate in various chemical processes .
Mecanismo De Acción
The mechanism of action of tert-butyl 2,4-dichloro-1H-indole-1-carboxylate is primarily related to its interaction with biological targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. The presence of chlorine atoms and the tert-butyl ester group can influence the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
- tert-Butyl 2,4-dichloro-1H-indole-3-carboxylate
- tert-Butyl 2,4-dichloro-1H-indole-5-carboxylate
- tert-Butyl 2,4-dichloro-1H-indole-7-carboxylate
Comparison: While these compounds share the indole nucleus and tert-butyl ester group, their substitution patterns differ. The position of the carboxylate group can significantly impact their chemical reactivity and biological activity. tert-Butyl 2,4-dichloro-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which can influence its interaction with biological targets and its synthetic utility .
Propiedades
IUPAC Name |
tert-butyl 2,4-dichloroindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2/c1-13(2,3)18-12(17)16-10-6-4-5-9(14)8(10)7-11(16)15/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCUUZDNOXPRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C1Cl)C(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B8032035.png)












